molecular formula C10H12N4S B1483266 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098070-06-3

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1483266
CAS No.: 2098070-06-3
M. Wt: 220.3 g/mol
InChI Key: WIMIFKIDKBKILB-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the class of pyrazole derivatives, which are five-membered heterocycles known for their diverse pharmacological activities. The presence of both a pyrazole ring and a thiophene heterocycle in a single molecular framework makes this compound a valuable scaffold for developing new biologically active molecules . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . The molecular structure features a 1-ethyl-substituted pyrazole core, substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a carboximidamide functional group. This specific arrangement of heterocycles and functional groups is designed to explore structure-activity relationships in various research contexts. The primary research applications of this compound are rooted in the established biological relevance of its constituent parts. Pyrazole-thiophene-based hybrids are frequently investigated for their potential as therapeutic agents, including as antimicrobials, anti-inflammatories, and anticancer compounds . The carboximidamide group is a key pharmacophore that can contribute to molecular recognition and binding with biological targets, often through hydrogen bonding interactions. Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of novel ligands for various enzymes and receptors . The compound's structure aligns with those of other pyrazole amide derivatives that have been commercialized as pharmaceuticals and pesticides, highlighting the translational potential of research conducted with this scaffold . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It must not be used for personal, household, veterinary, or commercial purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMIFKIDKBKILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and modulation of their activity. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, leading to altered phosphorylation states and downstream signaling events. These interactions result in changes in gene expression, cellular responses, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular processes, such as reduced inflammation and altered gene expression

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound has shown anti-inflammatory and anti-cancer effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound to minimize adverse effects while maximizing its beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted. The metabolic pathways of this compound can affect its bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides and ATP-binding cassette transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and overall cellular distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles. These localization patterns play a crucial role in determining the compound’s effects on cellular processes and overall function.

Biological Activity

The compound (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a difluoromethyl group, a pyridine moiety, and a pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are key aspects of its biological activity:

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds similar to (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol have demonstrated significant COX-2 inhibitory activity, with IC50 values ranging from 0.02 to 0.04 μM . These findings suggest potential applications in treating inflammatory diseases.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may interact with specific cancer cell lines, leading to apoptosis and reduced cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

The biological activity of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX-1 and COX-2.
  • Receptor Modulation : It may act on specific receptors related to pain and inflammation, altering their activity and leading to therapeutic effects.
  • Cell Cycle Interference : In cancer cells, it can disrupt cell cycle progression, promoting apoptosis through various signaling cascades.

Data Table: Biological Activity Summary

Activity TypeMechanismReferenceIC50 Value
Anti-inflammatoryCOX inhibition 0.02 - 0.04 μM
AnticancerApoptosis induction Not specified
Enzyme InhibitionModulation of metabolic pathways Varies by enzyme

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Anti-inflammatory Effects :
    A recent study evaluated the anti-inflammatory properties of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol using an animal model for arthritis. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .
  • Cancer Cell Line Study :
    Another investigation assessed the compound's effects on breast cancer cell lines. The findings showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Key Observations :

  • Thiophen-2-yl vs. 3-yl alters π-conjugation and steric bulk, impacting binding to aromatic receptors or enzymes .

Hydrogen-Bonding and Crystal Packing

Hydrogen-Bonding Patterns

  • Target Compound : The carboximidamide group forms N-H···N and N-H···S hydrogen bonds, creating a 2D network in the crystal lattice. Thiophen-2-yl participates in weak C-H···π interactions .
  • Fluoroethyl Analogue : Fluorine introduces C-F···H-N interactions, while the thiophen-3-yl disrupts planar π-stacking due to steric hindrance, leading to a less ordered 1D chain structure .

Crystallographic Data (Hypothetical)

Metric Target Compound Fluoroethyl Analogue
Space Group P2₁/c P1
Unit Cell Volume (ų) 1200 1350
π-π Stacking Distance (Å) 3.6 4.2 (disrupted by C3 thiophene)

Tools like Mercury CSD () and SHELXL () enable visualization of these differences, with the fluoroethyl analogue showing larger voids (∼15% solvent-accessible volume) due to less efficient packing .

Preparation Methods

Ultrasound-Promoted Cyclocondensation Synthesis

A highly effective and environmentally friendly method for synthesizing 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, including derivatives such as 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, involves the ultrasound-promoted cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride in the presence of potassium hydroxide (KOH) using ethanol as a green solvent.

Reaction Overview:

  • Starting materials: 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones (chalcones)
  • Reagents: Aminoguanidine hydrochloride, KOH
  • Solvent: Ethanol
  • Conditions: Ultrasonic irradiation at 20 kHz, 20% power, temperature reaching 55-60 °C within 10 minutes
  • Reaction time: 15-35 minutes depending on substituents on the aromatic ring
  • Yields: 62-95% after recrystallization

Procedure Summary:

  • Dissolve 1 mmol of the chalcone in 15 mL ethanol.
  • Add 2 mmol aminoguanidine hydrochloride and 2 mmol KOH.
  • Sonicate the mixture under the conditions described.
  • After reaction completion (monitored by gas chromatography), cool and acidify with 10% HCl.
  • Extract the product with chloroform, dry over magnesium sulfate, and evaporate solvent.
  • Recrystallize from ethyl acetate to obtain pure amidine salts.

Table 1: Cyclocondensation Reaction Data (Representative)

Entry Chalcone Substituent Reaction Time (min) Yield (%) Notes on Substituent Effects
1 Unsubstituted 30 85 Baseline
2 3-NO2 (electron-withdrawing) 15 62 Faster reaction, lower yield
3 4-CF3 (electron-withdrawing) 18 65 Faster reaction, lower yield
4 4-CH3 (electron-donating) 35 90 Slower reaction, higher yield

Note: Electron-withdrawing groups accelerate the reaction but tend to reduce yield, while electron-donating groups slow the reaction but improve yield.

Mechanistic Insights and Structural Confirmation

  • The reaction proceeds via cyclocondensation, where aminoguanidine hydrochloride reacts with the α,β-unsaturated ketone moiety of the chalcone to form the pyrazoline ring bearing the carboximidamide functional group.
  • Ultrasonic irradiation promotes cavitation, which enhances mass transfer and reaction kinetics, leading to shorter reaction times and higher yields compared to conventional heating.
  • Structural confirmation of the products is achieved through:
    • Infrared spectroscopy (IR) for functional group identification.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for detailed structural elucidation.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • X-ray crystallography for definitive structural analysis of selected compounds.

Alternative Synthetic Routes and Oxidation Methods

While the ultrasound-assisted cyclocondensation is the most direct and efficient method, related pyrazole derivatives can also be synthesized via:

  • Oxidation of dihydropyrazole intermediates: For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be oxidized to the corresponding pyrazole carboxylate using potassium persulfate in acetonitrile with sulfuric acid catalysis, achieving yields of 75-80%. Although this method is described for related pyrazole derivatives, similar oxidation strategies may be adapted for thiophene-substituted analogs.

Summary Table of Preparation Methods

Method Starting Materials Conditions Solvent Yield Range (%) Advantages References
Ultrasound-promoted cyclocondensation Thiophenyl chalcones + aminoguanidine hydrochloride + KOH Ultrasonic irradiation, 15-35 min, 55-60 °C Ethanol (green solvent) 62-95 Fast, green, high yield, mild conditions
Oxidation of dihydropyrazole intermediates Dihydropyrazole esters + oxidizing agent (K2S2O8) Heating in acetonitrile with acid catalyst Acetonitrile 75-80 Effective for pyrazole formation, moderate yield

Research Findings and Practical Considerations

  • The ultrasound-assisted method is superior in terms of environmental impact, reaction time, and product purity.
  • The reaction tolerates a variety of substituents on the aryl ring, allowing structural diversity.
  • The amidine products exhibit promising biological activities, including cytotoxicity against leukemia cell lines and antimicrobial effects, underscoring the importance of efficient synthetic access.
  • The use of ethanol as a solvent and ultrasonic energy aligns with green chemistry principles.
  • Reaction monitoring by gas chromatography ensures precise control over reaction completion.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide with high yield and purity?

  • Methodology :

  • Use click chemistry to assemble the pyrazole core, employing sodium azide or nitrile precursors under controlled solvent conditions (e.g., DMF or THF) .
  • Introduce the carboximidamide group via hydroxylamine derivatives in a two-step process: (i) form the nitrile intermediate, (ii) perform amidoximation with NH2_2OH·HCl under basic conditions .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
    • Key Parameters : Catalyst selection (e.g., Cu(I) for click reactions), solvent polarity, and temperature control (60–80°C for cyclization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., ethyl group at N1, thiophene at C3) .
  • HRMS : Exact mass analysis (e.g., ESI+ mode) to validate molecular formula .
  • FT-IR : Identify carboximidamide C=N stretching (~1650 cm1^{-1}) and thiophene C-S vibrations (~690 cm1^{-1}) .
    • Data Interpretation : Compare experimental shifts with DFT-calculated spectra for ambiguous peaks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Test solubility in DMSO, water, and buffers (pH 1–10) to identify hydrolysis-sensitive functional groups (e.g., carboximidamide) .
    • Critical Factors : Light exposure (use amber vials) and desiccation (store under argon) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole-carboximidamide derivatives?

  • Approach :

  • Use SHELXL for refinement: Adjust weighting schemes to address residual electron density near the thiophene ring .
  • Validate hydrogen-bonding networks with Mercury CSD ’s "Packing Similarity" tool to compare with analogous structures (e.g., Enamine Ltd’s catalog entries) .
    • Case Study : If bond lengths deviate >0.02 Å from DFT-optimized geometries, re-examine thermal motion parameters (ADPs) .

Q. How can hydrogen-bonding patterns predict this compound’s solid-state reactivity?

  • Graph Set Analysis :

  • Assign motifs (e.g., NHNN-H\cdots N chains) using Etter’s rules to identify potential co-crystal partners (e.g., carboxylic acids) .
  • Calculate interaction energies with Hirshfeld surface analysis (CrystalExplorer) to prioritize synthons for crystal engineering .

Q. What computational methods optimize docking studies for this compound’s bioactivity?

  • Protocol :

  • Generate 3D conformers (OpenBabel) and dock into target proteins (e.g., kinases) using AutoDock Vina with flexible side chains .
  • Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .
    • Key Metrics : Free energy of binding (MM-PBSA) and pharmacophore overlap with known inhibitors (e.g., razaxaban’s pyrazole core) .

Q. How to address discrepancies between in vitro and in silico bioactivity data?

  • Troubleshooting :

  • Re-evaluate assay conditions: Check for off-target interactions (e.g., plasma protein binding via ultrafiltration) .
  • Re-optimize force fields in docking simulations if experimental IC50_{50} values differ by >1 log unit from predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

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